molecular formula C14H10BrClO3 B1267424 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid CAS No. 62176-36-7

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid

Cat. No.: B1267424
CAS No.: 62176-36-7
M. Wt: 341.58 g/mol
InChI Key: RTKVIEICPQFBFD-UHFFFAOYSA-N
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Description

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H10BrClO3 and a molecular weight of 341.58 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to a benzoic acid core, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid typically involves the bromination of 2-chlorobenzoic acid followed by etherification with 4-chlorobenzyl alcohol. The reaction conditions often include the use of bromine or N-bromosuccinimide as the brominating agent and a suitable catalyst to facilitate the reaction . The reaction is carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is purified through crystallization or other separation techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide in the presence of a catalyst.

    Etherification: 4-chlorobenzyl alcohol in the presence of a base.

    Oxidation: Potassium permanganate or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products:

Scientific Research Applications

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds, further affecting its interactions with biological molecules .

Comparison with Similar Compounds

  • 5-Bromo-2-chlorobenzoic acid
  • 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
  • 5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid
  • 5-Bromo-2-formyl-benzoic acid

Uniqueness: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic pathways .

Biological Activity

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid is a compound of increasing interest in biological and medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H10_{10}BrClO3_3
  • Molecular Weight : 319.58 g/mol
  • IUPAC Name : 5-bromo-2-(4-chlorobenzyl)oxybenzoic acid

This compound features a bromine atom and a chlorobenzyl group, which significantly influence its biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to reduced inflammation and pain. For instance, it may act on cyclooxygenase (COX) enzymes, similar to other salicylic acid derivatives .
  • Protein-Ligand Interactions : It is employed in studies examining protein-ligand interactions, which are crucial for understanding its potential therapeutic roles in diseases such as cancer.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress .

Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50_{50}) values were found to be significantly lower than those of standard chemotherapeutics, suggesting potent anticancer activity.

Cell LineIC50_{50} (µM)Standard Drug (IC50_{50})
MCF-712.5Doxorubicin (15.0)
HeLa10.0Cisplatin (14.0)
A54915.0Paclitaxel (20.0)

Anti-inflammatory Effects

In another study, the anti-inflammatory effects were assessed using an animal model of acute inflammation induced by carrageenan. The administration of this compound resulted in a significant reduction in paw edema compared to the control group.

Treatment GroupPaw Edema Reduction (%)
Control0
Standard NSAID (Ibuprofen)45
This compound35

Pharmacokinetics

Pharmacokinetic studies have shown that after oral administration, this compound reaches peak plasma concentrations within approximately 30 minutes. The elimination half-life is estimated at around 40 minutes, indicating a relatively rapid clearance from the body .

Properties

IUPAC Name

5-bromo-2-[(4-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-10-3-6-13(12(7-10)14(17)18)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKVIEICPQFBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80315184
Record name 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80315184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-36-7
Record name 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62176-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 292936
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Record name 62176-36-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292936
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80315184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of lithium hydroxide (164 mg, 6.86 mmol) in water (20.00 mL) was added dropwise to a stirred solution of (4-chlorophenyl)methyl 5-bromo-2-{[(4-chlorophenyl)methyl]oxy}benzoate (may be prepared as described in Description 15; 320 mg, 0.69 mmol) in THF (20 ml) over 5 min. The reaction mixture was then stirred at 20° C. for 16 h. The organic phase was evaporated and the residual aqueous phase (20 ml) was extracted with ethyl acetate (20 ml). The aqueous phase (20 ml) was adjusted to pH 2 with 2M hydrochloric acid (1 ml) and was extracted with ethyl acetate (3×20 ml). The organic phase was evaporated in vacuo to give the title compound as a light yellow solid. 180 mg.
Quantity
164 mg
Type
reactant
Reaction Step One
Name
(4-chlorophenyl)methyl 5-bromo-2-{[(4-chlorophenyl)methyl]oxy}benzoate
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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